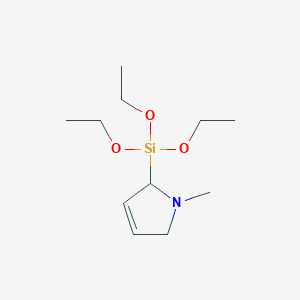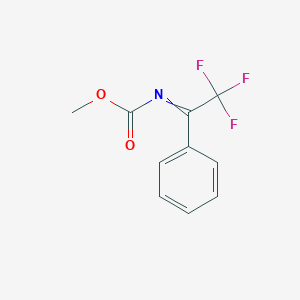
Methyl (2,2,2-trifluoro-1-phenylethylidene)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2,2,2-trifluoro-1-phenylethylidene)carbamate is a chemical compound with the molecular formula C10H10F3NO2 It is characterized by the presence of a trifluoromethyl group, a phenyl group, and a carbamate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2,2,2-trifluoro-1-phenylethylidene)carbamate typically involves the reaction of methyl carbamate with 2,2,2-trifluoro-1-phenylethylidene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.
化学反応の分析
Types of Reactions
Methyl (2,2,2-trifluoro-1-phenylethylidene)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted derivatives.
科学的研究の応用
Methyl (2,2,2-trifluoro-1-phenylethylidene)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a specialty chemical in various industrial processes.
作用機序
The mechanism of action of Methyl (2,2,2-trifluoro-1-phenylethylidene)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbamate group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The phenyl group contributes to the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
- Methyl (2,2,2-trifluoro-1-phenylethyl)carbamate
- 4-Methyl-N’-(2,2,2-trifluoro-1-phenylethylidene)benzenesulfonohydrazide
Uniqueness
Methyl (2,2,2-trifluoro-1-phenylethylidene)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further distinguish it from similar compounds.
特性
CAS番号 |
125273-42-9 |
|---|---|
分子式 |
C10H8F3NO2 |
分子量 |
231.17 g/mol |
IUPAC名 |
methyl N-(2,2,2-trifluoro-1-phenylethylidene)carbamate |
InChI |
InChI=1S/C10H8F3NO2/c1-16-9(15)14-8(10(11,12)13)7-5-3-2-4-6-7/h2-6H,1H3 |
InChIキー |
ZXRIWPFKTKGJCW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)N=C(C1=CC=CC=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(Propan-2-yl)oxy]-1,4-oxathiepane](/img/structure/B14282786.png)
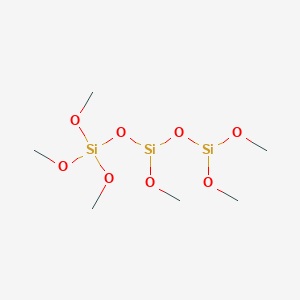
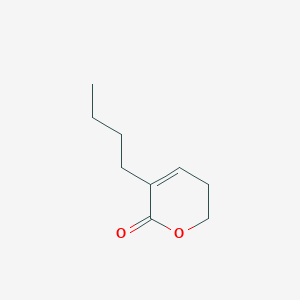
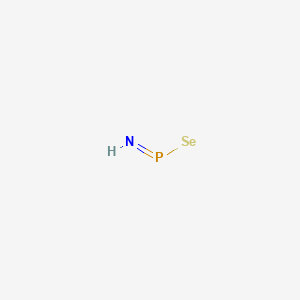
![2-[(Naphthalen-1-yl)oxy]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14282803.png)
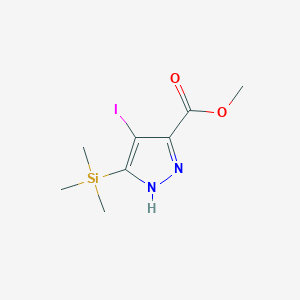
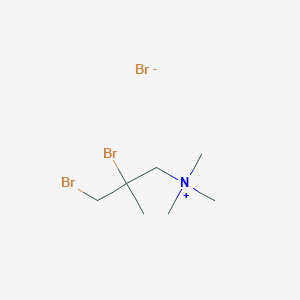
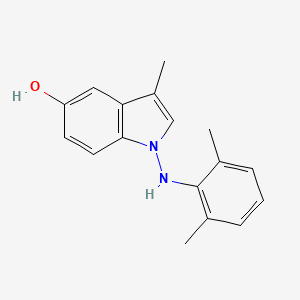
![3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2,4-diphenyl-](/img/structure/B14282845.png)
![3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B14282849.png)
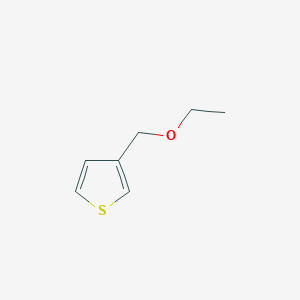
![4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14282858.png)
![N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14282864.png)
